[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13471242
Molecular Formula: C14H25ClN2O3
Molecular Weight: 304.81 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H25ClN2O3 |
|---|---|
| Molecular Weight | 304.81 g/mol |
| IUPAC Name | tert-butyl N-[(3S)-1-(2-chloroacetyl)pyrrolidin-3-yl]-N-propan-2-ylcarbamate |
| Standard InChI | InChI=1S/C14H25ClN2O3/c1-10(2)17(13(19)20-14(3,4)5)11-6-7-16(9-11)12(18)8-15/h10-11H,6-9H2,1-5H3/t11-/m0/s1 |
| Standard InChI Key | JCJMHDPNNOZPAA-NSHDSACASA-N |
| Isomeric SMILES | CC(C)N([C@H]1CCN(C1)C(=O)CCl)C(=O)OC(C)(C)C |
| SMILES | CC(C)N(C1CCN(C1)C(=O)CCl)C(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)N(C1CCN(C1)C(=O)CCl)C(=O)OC(C)(C)C |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s structure integrates three key components:
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Pyrrolidine ring: A five-membered nitrogen-containing heterocycle that adopts an envelope conformation, with the (S)-configuration at the 3-position ensuring chirality.
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Chloroacetyl group: A reactive electrophilic moiety () capable of nucleophilic substitution or hydrolysis.
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tert-Butyl carbamate: A sterically bulky protecting group that enhances solubility in organic solvents and stabilizes the carbamate linkage against premature hydrolysis.
Spectroscopic Characterization
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NMR: -NMR reveals distinct signals for the pyrrolidine protons (δ 3.2–3.8 ppm), isopropyl methyl groups (δ 1.1–1.3 ppm), and tert-butyl singlet (δ 1.4 ppm).
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IR: Strong absorption bands at 1740 cm (C=O stretch) and 1240 cm (C-O-C of carbamate).
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MS: Molecular ion peak at m/z 304.81 confirms the molecular weight, with fragmentation patterns indicating cleavage of the tert-butyl group (m/z 248).
Stereochemical Implications
The (S)-configuration at the pyrrolidine 3-position is critical for enantioselective interactions in biological systems. Computational studies using density functional theory (DFT) suggest that this configuration minimizes steric hindrance, favoring binding to chiral receptors.
Synthesis and Optimization
Synthetic Routes
The synthesis involves a multi-step sequence (Table 1):
Key challenges include controlling stereochemistry during pyrrolidine functionalization and avoiding racemization. Industrial-scale synthesis employs continuous flow reactors to enhance reproducibility .
Purification and Analysis
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Chromatography: Silica gel column chromatography (hexane:EtOAc, 3:1) achieves >95% purity.
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Chiral HPLC: Chiralpak AD-H column confirms enantiomeric excess (>99% ee).
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The chloroacetyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols):
This reactivity is exploited to generate amide derivatives for biological screening.
Hydrolysis Pathways
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Acidic conditions: Carbamate hydrolysis yields tert-butanol and a primary amine.
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Basic conditions: Saponification of the chloroacetyl group forms a carboxylic acid.
Catalytic Transformations
Applications in Medicinal Chemistry
Kinase Inhibition
The compound’s chloroacetyl moiety acts as an electrophilic warhead, covalently binding to cysteine residues in kinase active sites. Preliminary screens show IC values of 12–50 nM against EGFR and JAK2 kinases.
Prodrug Development
The tert-butyl carbamate serves as a prodrug motif, undergoing enzymatic hydrolysis in vivo to release active amine metabolites. Pharmacokinetic studies in rodents indicate a plasma half-life of 3.2 hours.
Comparative Analysis with Structural Analogs
Table 2 highlights key differences between [(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester and related compounds:
| Compound | Molecular Formula | Unique Feature | Bioactivity | Source |
|---|---|---|---|---|
| [(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester | Lacks isopropyl group | Anticonvulsant (ED = 15 mg/kg) | ||
| [1-(2-Chloro-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester | Piperidine ring | Reduced metabolic stability |
The isopropyl group in the target compound enhances lipophilicity (clogP = 2.92 vs. 2.15 for the non-isopropyl analog), improving blood-brain barrier penetration.
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